molecular formula C23H24N2O5S B2374859 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034236-13-8

3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2374859
CAS No.: 2034236-13-8
M. Wt: 440.51
InChI Key: PAAZLDHLSOUDHZ-UHFFFAOYSA-N
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Description

The compound "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" is a sophisticated chemical entity that encompasses several structural features making it highly pertinent in various fields of scientific research. Characterized by its intricate molecular arrangement, this compound has piqued the interest of chemists, biologists, and pharmacologists due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" involves multi-step organic synthesis techniques:

  • Formation of 3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl chloride: : This step typically requires the acyl chloride formation using thionyl chloride (SOCl2) under reflux conditions.

  • Synthesis of the azetidin-3-yl intermediate: : This involves the reaction of the aforementioned acyl chloride with azetidin-3-amine in the presence of a base such as triethylamine (TEA) in an inert solvent like dichloromethane (DCM).

  • Final coupling with thiazolidine-2,4-dione: : The intermediate is then reacted with thiazolidine-2,4-dione under basic conditions (e.g., NaH or K2CO3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis techniques with careful consideration of cost, yield, and environmental impact. Automation and continuous flow reactors could be employed to enhance efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, potentially at the benzylic position, using oxidizing agents such as potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions might target the azetidinone ring or the carbonyl groups, using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by halogenating agents.

Common Reagents and Conditions

  • Oxidation Reagents: : KMnO4, chromium trioxide (CrO3)

  • Reduction Reagents: : LiAlH4, sodium borohydride (NaBH4)

  • Substitution Agents: : Halogens (Br2, Cl2), nitration mixtures (HNO3/H2SO4)

Major Products

The major products formed from these reactions vary but can include derivatives with modified functional groups, such as hydroxyl or amino substitutions on the aromatic ring, or reduced forms with alcohols or alkanes replacing carbonyl groups.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives: : Used as a precursor for synthesizing a variety of other complex molecules.

  • Catalysis: : Its derivatives can act as ligands or catalysts in asymmetric synthesis.

Biology

  • Enzyme Inhibition: : Potential inhibitor for enzymes like cyclooxygenase or proteases.

  • Protein Interactions: : Studied for its interactions with various proteins and receptors.

Medicine

  • Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and anti-diabetic properties.

  • Drug Design: : Basis for designing new therapeutic agents targeting specific pathways.

Industry

  • Material Science: : Utilized in the development of advanced materials due to its unique structural properties.

  • Agriculture: : Studied for potential use in agrochemicals.

Mechanism of Action

The mechanism of action of "3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione" typically involves:

  • Enzyme Inhibition: : It may inhibit key enzymes involved in inflammatory pathways or metabolic processes.

  • Receptor Modulation: : It could modulate receptors that play roles in cellular signaling pathways.

  • Pathways Involved: : Commonly involves pathways like the arachidonic acid pathway, insulin signaling, or cancer cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • Thiazolidinediones: : Such as pioglitazone and rosiglitazone, known for their anti-diabetic properties.

  • Azetidinones: : Various β-lactam antibiotics that share the azetidine core.

Uniqueness

This compound is unique due to its combined features of both a thiazolidine-2,4-dione and an azetidinone moiety, providing a dual-functional framework that enhances its versatility in scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-29-19-9-7-16(11-20(19)30-14-17-5-3-2-4-6-17)8-10-21(26)24-12-18(13-24)25-22(27)15-31-23(25)28/h2-7,9,11,18H,8,10,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZLDHLSOUDHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CSC3=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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